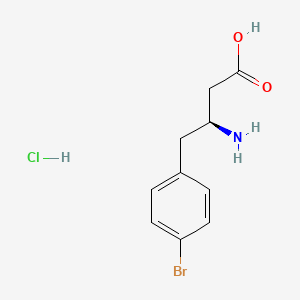

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Description

The exact mass of the compound this compound is 292.98182 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375837 | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-71-4, 270062-84-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

CAS Number: 270062-84-5

Foreword: The Architectural Significance of Chiral β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Within this endeavor, the structural architecture of drug candidates plays a pivotal role. Chiral β-amino acids, particularly those bearing aryl substituents, have emerged as invaluable building blocks in the design of pharmacologically active molecules. Their inherent three-dimensional structure allows for precise stereochemical interactions with biological targets, a critical factor in optimizing drug potency and reducing off-target effects.

This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a key intermediate in the synthesis of a variety of bioactive compounds. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its significant applications in the development of novel therapeutics, with a particular focus on modulators of the central nervous system. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their research and development programs.

Compound Profile and Physicochemical Properties

This compound is a chiral, non-proteinogenic β-amino acid derivative. The presence of a bromophenyl group and a chiral center at the C3 position makes it a versatile scaffold for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 270062-84-5 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | PubChem |

| Molecular Weight | 294.57 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Typical Supplier Data |

| Melting Point | Not available | - |

| Solubility | Soluble in water | General knowledge of hydrochloride salts |

Stereoselective Synthesis: A Methodological Deep Dive

The enantioselective synthesis of β-amino acids is a critical area of organic chemistry, with numerous strategies developed to control stereochemistry.[1] For (S)-3-Amino-4-(4-bromophenyl)butanoic acid, a common and effective approach involves the asymmetric conjugate addition of a nucleophile to a prochiral α,β-unsaturated ester, followed by functional group manipulations. Below is a representative, field-proven protocol.

Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages: asymmetric conjugate addition to form the carbon backbone with the desired stereochemistry, deprotection of the resulting ester and protecting groups, and finally, formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Asymmetric Conjugate Addition

-

Knoevenagel Condensation: To a solution of 4-bromobenzaldehyde (1.0 equiv) and a malonic acid half-ester (e.g., ethyl hydrogen malonate, 1.1 equiv) in pyridine, add a catalytic amount of piperidine. Heat the reaction mixture at reflux for 4-6 hours. After cooling, pour the mixture into ice-water and acidify with concentrated HCl. The precipitated product, trans-4-bromo-β-styrylacrylic acid ester, is collected by filtration, washed with water, and dried.

-

Asymmetric Michael Addition: In a suitable aprotic solvent (e.g., THF or dichloromethane), dissolve the trans-4-bromo-β-styrylacrylic acid ester (1.0 equiv). Add a chiral amine, such as (S)-1-phenylethylamine (1.2 equiv), and stir the mixture at room temperature for 24-48 hours. The causality behind this step lies in the formation of a transient chiral enamine or iminium ion, which directs the nucleophilic attack of the amine from a specific face of the double bond, thereby establishing the (S)-stereocenter. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography to yield the (S)-3-amino-4-(4-bromophenyl)butanoic acid ester derivative.

Stage 2: Deprotection

-

Hydrolysis: The ester derivative from the previous step is dissolved in a mixture of a suitable solvent (e.g., methanol or dioxane) and aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH). The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS). The choice between acidic or basic hydrolysis depends on the stability of other functional groups.

-

Work-up: If acidic hydrolysis is used, the solvent is evaporated, and the residue is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the crude amino acid hydrochloride. If basic hydrolysis is used, the reaction mixture is acidified to a pH of approximately 6-7, at which point the free amino acid will precipitate. The solid is collected by filtration, washed with cold water, and dried.

Stage 3: Hydrochloride Salt Formation

-

Salt Formation: The crude (S)-3-Amino-4-(4-bromophenyl)butanoic acid is dissolved in a minimal amount of a suitable alcohol (e.g., methanol or isopropanol). A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring until the precipitation is complete.

-

Isolation: The precipitated this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the final product as a white to off-white crystalline solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is recommended.

Chromatographic Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both chemical and enantiomeric purity.

Sources

A Comprehensive Technical Guide to the Physical Properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Chemical Identity and Core Properties

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral beta-amino acid derivative. Its structure, featuring a bromophenyl group, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of neurologically active agents.

Below is a summary of its fundamental properties:

| Property | Data | Reference |

| CAS Number | 270062-84-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [3] |

| Molecular Weight | 294.57 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 225-227°C (for the (R)-enantiomer) | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |

Note: The melting point has been reported for the (R)-enantiomer. Enantiomers typically share the same melting point, but this should be experimentally verified for the (S)-enantiomer.

Chemical Structure:

Caption: 2D structure of this compound.

Solubility Profile: An Experimental Approach

The solubility of a compound is a critical parameter for its application in research and development, influencing everything from reaction conditions to formulation. Specific solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. Therefore, a systematic experimental determination is recommended.

Recommended Solvents for Screening

A standard panel of solvents should be used to establish a comprehensive solubility profile. This panel should cover a range of polarities:

-

Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

-

Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Aprotic Nonpolar Solvents: Dichloromethane (DCM), Acetonitrile (ACN)

Protocol for Solubility Determination

The following protocol describes a standard method for determining the approximate solubility of the compound. This method is designed to be efficient and provide a reliable estimate for most laboratory applications.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a small, clear glass vial equipped with a magnetic stir bar.

-

Solvent Addition: Add a selected solvent in precise 100 µL increments.

-

Equilibration: After each addition, stir the mixture vigorously at a constant, controlled temperature (typically ambient, ~20-25°C) for 2-5 minutes.

-

Observation: Visually inspect the solution against a dark background. If any solid particles remain, continue adding solvent in 100 µL increments.

-

Endpoint: The point at which all solid has dissolved is the endpoint. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in mg/mL. For example, if 10 mg dissolved in 0.5 mL (500 µL), the solubility is 20 mg/mL.

-

Classification: Repeat for all solvents and classify the solubility based on standard pharmaceutical definitions (e.g., USP solubility criteria).

Trustworthiness Note: This method provides a practical solubility estimate. For precise thermodynamic solubility, more advanced techniques like the shake-flask method followed by HPLC quantification are required.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the standard techniques and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene protons of the butanoic acid backbone. The integration of these signals should correspond to the number of protons.

-

¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule. One would expect to see signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the aliphatic carbons of the butanoic acid chain.

Protocol for NMR Sample Preparation and Analysis:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or MeOD).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

O-H stretch (Carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Ammonium salt): A broad band in the region of 3200-2800 cm⁻¹, often superimposed on the O-H stretch.

-

C=O stretch (Carboxylic acid): A strong, sharp absorption around 1730-1700 cm⁻¹.

-

C=C stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: Typically observed in the fingerprint region, below 700 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Observations (using Electrospray Ionization - ESI):

-

Positive Ion Mode: The primary ion observed would be the [M+H]⁺ ion, corresponding to the free amine form of the molecule (C₁₀H₁₂BrNO₂). This would have an expected m/z of approximately 258.01/260.01, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

High-Resolution MS (HRMS): Would allow for the precise mass determination to confirm the elemental formula.

Optical Rotation

As a chiral compound, this compound will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a key physical constant for an enantiomerically pure substance.

Protocol for Determining Specific Rotation:

-

Sample Preparation: Prepare a solution of the compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., methanol or water).

-

Measurement: Use a polarimeter to measure the observed rotation (α) of the solution in a cell of a known path length (l, in decimeters). The measurement is typically performed using the sodium D-line (589 nm) at a specific temperature (T, usually 20 or 25°C).

-

Calculation: The specific rotation is calculated using the formula: [α]TD = α / (l × c) .

The sign of the rotation (+ or -) is a critical identifier for the specific enantiomer.

Stability and Storage

The stability of the compound is crucial for its reliable use in experiments.

-

Hygroscopicity: While not explicitly quantified, the recommended storage under an inert atmosphere suggests that the compound may be sensitive to moisture.[4] It is good practice to handle the solid in a low-humidity environment (e.g., a glove box) and to tightly seal containers after use.

-

Thermal Stability: The melting point of the related (R)-enantiomer is high (225-227°C), suggesting good thermal stability under normal laboratory conditions.[4]

-

Long-term Storage: For long-term storage, maintaining the compound at the recommended 2-8°C in a desiccated, inert environment is the best practice to ensure its integrity.

Conclusion

References

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available at: [Link]

-

Reagentia. This compound (1 x 1 g). Available at: [Link]

-

PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 512-517. Available at: [Link]

Sources

- 1. equationchemical.com [equationchemical.com]

- 2. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride [lgcstandards.com]

- 5. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: Structure, Synthesis, and Application

This document provides an in-depth technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its synthetic utility and its strategic importance in creating novel therapeutic agents.

Core Chemical Identity and Structural Elucidation

This compound is a non-proteinogenic, chiral β-amino acid derivative. Its structure is distinguished by three key features that underpin its utility: a stereochemically defined center, a reactive aromatic bromine atom, and the β-amino acid backbone, which makes it a valuable scaffold for mimicking or modulating biological pathways.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | PubChem |

| CAS Number | 270062-84-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4] |

| Molecular Weight | 294.57 g/mol | [4] |

Chemical Structure

The molecule's architecture is fundamental to its function in stereospecific synthesis.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the compound's properties provides insight into its behavior in various chemical environments.

| Property | Value | Notes |

| Molecular Weight (Free Base) | 258.11 g/mol | C₁₀H₁₂BrNO₂[5] |

| Appearance | White to off-white solid | Typical for amino acid hydrochlorides. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Calculated for the free base.[5] |

| XLogP3 | 3.3 | A measure of lipophilicity.[3] |

| Hydrogen Bond Donors | 2 | Refers to the free base form.[5] |

| Hydrogen Bond Acceptors | 2 | Refers to the free base form.[5] |

| Rotatable Bonds | 4 | Indicates conformational flexibility.[5] |

Strategic Synthesis and Rationale

The synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid is a multi-step process where control of stereochemistry is paramount. A common and logical approach involves the use of a chiral auxiliary or an asymmetric catalyst. The Boc-protected variant, (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 270062-85-6), is a key intermediate, highlighting a standard synthetic strategy.[6]

Causality in Synthesis: The use of a tert-butoxycarbonyl (Boc) protecting group is a deliberate choice. It renders the highly nucleophilic amino group inert, preventing it from interfering with subsequent reactions, particularly those involving carboxyl group activation or other base-sensitive steps. Its removal under mild acidic conditions ensures the integrity of the final product.

Generalized Synthetic Workflow

The following workflow illustrates a plausible synthetic route, emphasizing the key transformations required.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Protocols for Quality Assurance

Ensuring the chemical identity and purity of this compound is critical for its application in drug discovery, where impurities can lead to erroneous biological data or unwanted side effects.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating system for assessing the purity of the final compound. The use of a gradient elution and a standard C18 column provides a robust method for separating the target compound from potential impurities.

Objective: To determine the purity of the sample as a percentage of the total peak area detected.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-31 min: Linear gradient back to 95% A, 5% B

-

31-35 min: Re-equilibration at 95% A, 5% B

-

-

Data Analysis: Integrate all peaks detected at 220 nm. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Rationale: The C18 stationary phase effectively retains the nonpolar bromophenyl moiety, while the gradient elution ensures that both polar and nonpolar impurities are eluted and detected. TFA is used as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for elaboration into more complex drug candidates.[7][8]

A Scaffold for Neurological Drug Candidates

The β-amino acid structure is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes the compound a precursor for synthesizing GABA receptor agonists or antagonists. Its structural similarity to Baclofen, a GABA-B receptor agonist used as a muscle relaxant, highlights its potential in neuroscience research.[9][10] The chiral center is critical, as biological activity is often enantiomer-specific; for instance, only (R)-Baclofen confers the therapeutic effect.[9]

A Versatile Handle for Chemical Elaboration

The bromophenyl group is the compound's most powerful feature for synthetic diversification.[8] It serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical moieties.

Caption: Synthetic utility of the bromophenyl group as a reactive handle.

This versatility makes the compound an ideal starting point for building libraries of diverse molecules for high-throughput screening or for designing targeted therapies like PROTACs (PROteolysis TArgeting Chimeras), where the bromophenyl moiety can be functionalized to connect to a ligand for a target protein.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its value is derived from a combination of its chiral β-amino acid backbone, which serves as a biomimetic scaffold, and its synthetically versatile bromophenyl group. For research teams aiming to develop novel therapeutics, particularly in the neuroscience space, this compound offers a reliable and strategically advantageous starting point for the synthesis of complex and stereochemically defined molecules.

References

- Reagentia. This compound (1 x 1 g).

- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.

- PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878.

- PubChem. (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | C15H20BrNO4 | CID 2761591.

- PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.

- Pharmaffiliates. Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- BLD Pharm. (S)-3-Amino-4-(4-bromophenyl)butyric Acid HCl: A Key Pharmaceutical Intermediate.

- ChemScene. 270062-84-5 | (S)-3-amino-4-(4-bromophenyl)butanoic acid.

- Echemi. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Unnatural Amino Acid Synthesis with (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl.

- PubMed Central (PMC). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

- Santa Cruz Biotechnology. (±)-Baclofen | CAS 1134-47-0.

- MySkinRecipes. (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Building Blocks for Drug Discovery: The Role of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl.

Sources

- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 2. equationchemical.com [equationchemical.com]

- 3. echemi.com [echemi.com]

- 4. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | C15H20BrNO4 | CID 2761591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

A Technical Guide to the Mechanism of Action of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A GABAb Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a potent and selective agonist for the γ-aminobutyric acid type B (GABA) receptor, represents a significant tool in neuroscience research and a potential scaffold for therapeutic development. As a derivative of baclofen, its primary mechanism of action is the modulation of neuronal excitability through the activation of metabotropic GABA receptors. This guide provides a comprehensive overview of its molecular interactions, the subsequent intracellular signaling cascades, and the key experimental protocols used for its characterization. By elucidating its function as a G-protein coupled receptor (GPCR) agonist, we aim to provide a foundational resource for professionals engaged in the study of inhibitory neurotransmission and the development of novel neuromodulatory agents.

Introduction: Understanding the Role of a Selective GABA* Agonist

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA* receptors and the metabotropic GABA* receptors.[1][2] this compound, a structural analogue of baclofen, is a selective agonist that targets the GABA* receptor.[3][4]

GABA* receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals, in contrast to the fast, chloride-mediated inhibition of GABA* receptors.[5][6] This slow, modulatory action is critical for fine-tuning synaptic transmission and neuronal excitability.[7] Dysregulation of GABA* receptor signaling is implicated in a variety of neurological and psychiatric conditions, making selective agonists like this compound invaluable for both basic research and therapeutic exploration.[8]

This document serves as a technical guide to its mechanism of action, detailing the molecular and cellular events that follow receptor activation.

Core Mechanism of Action: GABAb Receptor Activation and Signaling

The inhibitory effects of this compound are mediated exclusively through its interaction with the GABA* receptor. This receptor is an obligate heterodimer, composed of two distinct subunits, GABA* R1 and GABA* R2, which are linked by a coiled-coil domain in their cytoplasmic tails.[5][6]

Ligand Binding and Receptor Activation

The binding of an agonist occurs within a "Venus flytrap" domain located in the extracellular portion of the GABA* R1 subunit.[9] The binding of this compound to this site induces a significant conformational change in the receptor complex. This change is transmitted to the GABA* R2 subunit, which is primarily responsible for coupling with and activating intracellular heterotrimeric G-proteins of the Gi/o family.[5][6][9]

G-Protein Dissociation and Downstream Effector Modulation

Upon activation, the Gi/o protein releases its bound GDP and binds GTP, causing it to dissociate into two active signaling components: the Gαi/o subunit and the Gβγ dimer.[5][6] These subunits then interact with and modulate several downstream effector proteins, leading to the overall inhibitory effect on the neuron.[5][7]

The three primary effector pathways are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[5][10][11] This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger, thereby downregulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[5]

-

Activation of GIRK Channels: The Gβγ dimer translocates along the cell membrane and binds to G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6] This binding promotes the opening of the channel, allowing K+ ions to flow out of the neuron. The resulting efflux of positive charge leads to membrane hyperpolarization, making it more difficult for the neuron to reach the threshold for firing an action potential.[2][6][12] This is a hallmark of postsynaptic inhibition.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ dimer also directly binds to and inhibits presynaptic voltage-gated calcium channels, primarily of the N-type (CaV2.2) and P/Q-type (CaV2.1).[2][5][13] By inhibiting these channels, the influx of Ca2+ into the presynaptic terminal upon arrival of an action potential is reduced.[5][11] Since Ca2+ influx is the direct trigger for neurotransmitter vesicle fusion and release, this action suppresses the release of neurotransmitters from the presynaptic terminal.[11][13]

The following diagram illustrates this core signaling pathway:

Caption: GABAB Receptor Signaling Pathway.

Presynaptic vs. Postsynaptic Effects

The location of the GABA* receptor determines its primary physiological effect:

-

Presynaptic Receptors (Autoreceptors and Heteroreceptors): When located on the axon terminals of neurons, GABA* receptor activation, primarily through the inhibition of VGCCs, reduces the release of neurotransmitters.[12][14][15] If the receptor is on a GABAergic terminal, it functions as an autoreceptor to inhibit GABA release. If it is on a terminal that releases another neurotransmitter (e.g., glutamate), it acts as a heteroreceptor.[11][14]

-

Postsynaptic Receptors: Located on the dendrites and soma of a neuron, the activation of these receptors leads to hyperpolarization via GIRK channel activation.[14][15] This increases the threshold for firing an action potential, thus reducing the overall excitability of the postsynaptic neuron.[14]

Experimental Characterization: Protocols and Validation

The pharmacological profile of this compound is defined by its affinity, potency, and efficacy at the GABA* receptor. These parameters are determined using a suite of standardized in vitro assays.

Radioligand Binding Assays: Measuring Receptor Affinity (Kd or Ki)

These assays directly measure the binding of a ligand to the receptor.[16] Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as our compound of interest, by measuring its ability to displace a radiolabeled ligand (e.g., [³H]GABA or [³H]CGP-54626) from the GABA* receptor.[16][17]

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing the GABA* receptors.

-

Incubation: Incubate the membranes with a fixed concentration of a selective GABA* radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays: Assessing G-Protein Activation (EC50 and Emax)

This is a functional assay that measures the first step in the signaling cascade: G-protein activation.[18][19] It quantifies the ability of an agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[17][19] This provides a direct measure of agonist potency (EC50) and efficacy (Emax).[19]

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from tissue or cells expressing GABA* receptors.

-

Incubation: Incubate the membranes with GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the agonist (this compound).

-

Reaction Termination: After a set incubation period, terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters via scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve, from which the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.

The following diagram outlines the workflow for this assay:

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Electrophysiology: Measuring Ion Channel Modulation

Whole-cell patch-clamp recording is the gold standard for directly measuring the physiological consequences of GABA* receptor activation on neuronal activity.[14][15]

Step-by-Step Protocol:

-

Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex).[12]

-

Cell Identification: Identify a target neuron under a microscope.

-

Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the patch to gain electrical access to the cell's interior (whole-cell configuration).

-

Recording:

-

Postsynaptic Currents: In voltage-clamp mode, hold the neuron at a specific membrane potential and apply the agonist. Activation of postsynaptic GABA* receptors will induce an outward current, which is the macroscopic signature of GIRK channel opening.[20]

-

Presynaptic Inhibition: Stimulate an afferent pathway to evoke a postsynaptic current (e.g., an EPSC). Application of the agonist will reduce the amplitude of the evoked current, demonstrating presynaptic inhibition of neurotransmitter release.[14][15]

-

-

Data Analysis: Quantify changes in holding current, current amplitude, or firing frequency before and after drug application to determine the functional effect of the compound.

Conclusion

This compound acts as a selective agonist at the GABA* receptor. Its mechanism involves binding to the GABA* R1 subunit, which triggers a conformational change that activates Gi/o-type G-proteins via the GABA* R2 subunit. The subsequent dissociation of the G-protein into Gαi/o and Gβγ subunits leads to a triad of inhibitory effects: reduction of cAMP levels, activation of postsynaptic K+ channels (causing hyperpolarization), and inhibition of presynaptic Ca2+ channels (reducing neurotransmitter release). This comprehensive, multi-faceted mechanism underscores its role as a potent modulator of neuronal excitability and a valuable tool for dissecting the complexities of inhibitory neurotransmission.

References

-

Frangaj and Fan (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Journal of Biomedical Science, 25(1), 62. [Link]

-

Terunuma, M. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39-79. [Link]

-

Ribosome Studio (2021). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

-

Chroni, E., et al. (2018). Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. Frontiers in Cellular Neuroscience, 12, 28. [Link]

-

Reactome Pathway Database. Activation of GABAB receptors. [Link]

-

Reactome Pathway Database. GABA receptor activation. [Link]

-

Sadeghian, H., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(10), 2977. [Link]

-

Chroni, E., et al. (2018). Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. PubMed Central. [Link]

-

Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

-

Rhee, J.S., et al. (2002). GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert. The Journal of Physiology, 541(Pt 1), 97–108. [Link]

-

Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]

-

Pirard, B., et al. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 3(11), 1537-45. [Link]

-

Wedemeyer, C., et al. (2013). Activation of Presynaptic GABAB(1a,2) Receptors Inhibits Synaptic Transmission at Mammalian Inhibitory Cholinergic Olivocochlear–Hair Cell Synapses. Journal of Neuroscience, 33(39), 15477-15487. [Link]

-

Krall, J., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17743–17755. [Link]

-

Alten, B., et al. (2023). Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. PubMed Central. [Link]

-

Various Authors (ResearchGate compilation). GABA B Rs Inhibit L-Type VGCCMediated Ca 2-Transients in SOM-IN Dendrites. ResearchGate. [Link]

-

Courtney, N.A., et al. (2022). Presynaptic mechanisms underlying GABAB-receptor-mediated inhibition of spontaneous neurotransmitter release. eLife, 11, e74332. [Link]

-

Assay Guidance Manual (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Sawynok, J. (1986). D-Baclofen is an antagonist at baclofen receptors mediating antinociception in the spinal cord. Neuropharmacology, 25(7), 795-8. [Link]

-

Creative Bioarray. GTPγS Binding Assay. [Link]

-

Attia, M.I., et al. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules, 18(9), 10266-84. [Link]

-

Castelli, M.P., et al. (2014). Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. [Link]

-

Sadeghian, H., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. [Link]

-

Dallemagne, P., et al. (1998). Pharmacological Evaluation of New Baclofen Derivatives. ResearchGate. [Link]

-

Ghanavatian, S. & Derian, A. (2023). Baclofen. StatPearls - NCBI Bookshelf. [Link]

-

PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. [Link]

-

McDonald, P.H., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Current Topics in Behavioral Neurosciences, 52, 1-38. [Link]

-

PubChem. (S)-3-Amino-4-phenylbutanoic acid. [Link]

-

Stachowicz, K., et al. (2016). Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, LSP4-2022. Neuropharmacology, 111, 27-38. [Link]

-

Kaczmarczyk-Ziemba, A., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 27(19), 6296. [Link]

Sources

- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | GABA receptor activation [reactome.org]

- 3. Structure-affinity relationships of baclofen and 3-heteroaromatic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reactome | Activation of GABAB receptors [reactome.org]

- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Presynaptic mechanisms underlying GABAB-receptor-mediated inhibition of spontaneous neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex [frontiersin.org]

- 15. Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a non-proteinogenic β-amino acid that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a chiral center and a brominated phenyl ring, make it a versatile synthon for the development of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the development of novel therapeutics, most notably as a key intermediate in the synthesis of the potent and selective Centromere-Associated Protein E (CENP-E) inhibitor, GSK923295.

Chemical Properties and Specifications

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | (S)-3-Amino-4-(4-bromo-phenyl)-butyric acid-HCl | [1] |

| CAS Number | 270062-84-5 | [1] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [2] |

| Molecular Weight | 294.57 g/mol | [2] |

| Appearance | White to off-white solid or powder | [1] |

| Purity | ≥98% | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry. A common and efficient strategy involves the synthesis of the Boc-protected precursor, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, followed by acidic deprotection.

Synthesis of the Boc-Protected Intermediate

A robust method for the large-scale synthesis of the related (S)-3-(4-Bromophenyl)butanoic acid has been reported, which can be adapted for the synthesis of the amino-functionalized analogue. This involves a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to an appropriate crotonate derivative.

A general approach for the introduction of the Boc-protected amine involves the reaction of the corresponding free amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. A patent for a similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, describes dissolving the amino acid in a mixture of an organic solvent (like toluene) and water with a base such as sodium hydroxide, followed by the addition of Boc-anhydride. This process is carefully controlled to prevent the formation of impurities[3].

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for the preparation of this compound.

Deprotection to the Hydrochloride Salt

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired hydrochloride salt. This is typically achieved under acidic conditions.

Detailed Experimental Protocol for Boc Deprotection:

This protocol is a general procedure and may require optimization for specific scales and equipment.

-

Dissolution: The starting material, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, is dissolved in a suitable organic solvent. Anhydrous dioxane is a common choice for this reaction.

-

Acidification: A solution of hydrogen chloride (HCl) in dioxane (e.g., 4M) is added to the solution of the starting material. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

-

Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is the crude this compound.

-

Purification: The crude product can be purified by trituration with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any non-polar impurities. The purified product is then dried under vacuum.

The mechanism of Boc deprotection with HCl involves the protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The amine is subsequently protonated by the excess HCl to form the hydrochloride salt.

Application in Drug Development: The Synthesis of GSK923295

A significant application of this compound is its use as a key intermediate in the synthesis of GSK923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E).

The Role of CENP-E in Cancer

CENP-E is a kinesin-like motor protein that plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of CENP-E disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy.

Mechanism of Action of GSK923295

GSK923295 acts as an allosteric inhibitor of the CENP-E kinesin motor's ATPase activity, with a Ki of 3.2 ± 0.2 nM for the human protein[4]. By inhibiting CENP-E, GSK923295 prevents the proper alignment of chromosomes, which activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately cell death in cancer cells. This mechanism makes it a promising anti-mitotic agent for the treatment of various cancers.

Signaling Pathway Diagram:

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 4. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Chiral 3-Amino-4-Arylbutanoic Acids

This guide provides a comprehensive overview of the core synthetic strategies for preparing enantiomerically pure 3-amino-4-arylbutanoic acids, a critical structural motif in numerous pharmaceutical agents and bioactive molecules. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings and practical considerations of key asymmetric methodologies, offering a robust framework for both laboratory-scale synthesis and process development.

Introduction: The Significance of Chiral 3-Amino-4-Arylbutanoic Acids

Chiral 3-amino-4-arylbutanoic acids are non-proteinogenic β-amino acids that serve as indispensable building blocks in medicinal chemistry.[1] Their defined stereochemistry is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological profiles.[1] The incorporation of this scaffold can impart unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule drugs. A notable example of their application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[2]

This guide will explore the principal asymmetric strategies for accessing these valuable compounds, focusing on catalytic asymmetric synthesis and chiral auxiliary-mediated approaches. Each section will provide a detailed examination of the methodology, including the rationale behind catalyst or auxiliary selection, mechanistic insights, and representative experimental protocols.

I. Catalytic Asymmetric Synthesis: The Pursuit of Efficiency and Elegance

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, minimizing the use of stoichiometric chiral reagents.[3] For the synthesis of 3-amino-4-arylbutanoic acids, two powerful catalytic methods stand out: the asymmetric Mannich reaction and asymmetric hydrogenation.

A. The Asymmetric Mannich Reaction: A Convergent Approach

The three-component asymmetric Mannich reaction is a powerful tool for the direct and convergent synthesis of β-amino carbonyl compounds.[4] This reaction involves the condensation of an aldehyde, an amine, and a ketone or its enol equivalent, catalyzed by a chiral catalyst. Simple acyclic chiral amines and amino acids have been shown to be effective and inexpensive organocatalysts for this transformation, affording the desired Mannich bases with high chemo- and stereoselectivity.[4]

Causality in Catalyst Selection and Mechanism:

The success of the asymmetric Mannich reaction hinges on the ability of the catalyst to control the facial selectivity of the nucleophilic attack of the enol onto the in situ-formed imine. Chiral amines or amino acids, such as proline and its derivatives, facilitate this control through the formation of a chiral enamine intermediate with the ketone component. This enamine then reacts with the imine, with the stereochemical outcome dictated by the steric and electronic properties of the catalyst. The use of bifunctional catalysts, such as those derived from cinchonine, which possess both a Brønsted acid and a Lewis base moiety, can further enhance enantioselectivity by activating both the imine and the enol simultaneously.[5]

Experimental Protocol: Asymmetric Organocatalytic Decarboxylative Mannich Reaction [5]

This protocol describes the synthesis of a chiral β-amino ketone, a precursor to 3-amino-4-arylbutanoic acids, using a decarboxylative Mannich reaction with a β-keto acid.

-

Reaction Setup: To a solution of the aromatic aldehyde (0.5 mmol) and the β-keto acid (0.6 mmol) in toluene (1.0 mL) at -20 °C, add the cinchonine-derived bifunctional thiourea catalyst (10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate, and combine the organic layers. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

Data Presentation: Representative Results for the Asymmetric Mannich Reaction

| Entry | Aldehyde | β-Keto Acid | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 95 | 85 | [5] |

| 2 | 4-Nitrobenzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 98 | 92 | [5] |

| 3 | 4-Chlorobenzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 92 | 88 | [5] |

B. Asymmetric Hydrogenation: A Route to High Enantiopurity

Asymmetric hydrogenation of prochiral enamides or β-enamido esters is a highly effective method for the synthesis of chiral β-amino acids with excellent enantioselectivity.[6][7] Rhodium complexes with chiral diphosphine ligands are particularly effective catalysts for this transformation.[8] The success of this method relies on the synthesis of a suitable unsaturated precursor to the desired 3-amino-4-arylbutanoic acid.

Causality in Ligand Design and Mechanism:

The enantioselectivity of the hydrogenation is controlled by the chiral environment created by the diphosphine ligand coordinated to the rhodium center. Ligands with C2 symmetry, such as BINAP and DuPhos, have proven to be highly effective.[8] The mechanism is believed to involve the coordination of the olefinic double bond and the amide carbonyl group to the rhodium catalyst, forming a chelate intermediate. The facial selectivity of the hydrogen addition is then directed by the chiral ligand.[8]

Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Caption: Evans' auxiliary-mediated synthesis workflow.

B. Schöllkopf's Bis-Lactim Ether Auxiliaries

Schöllkopf's bis-lactim ether auxiliaries, derived from the cyclization of a chiral α-amino acid with glycine, provide a powerful method for the asymmetric synthesis of α-amino acids. [9]While primarily used for α-amino acids, this methodology can be adapted for the synthesis of β-amino acids through homologation strategies.

III. Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. [3][10][11]Enzymes offer exquisite enantio-, chemo-, and regioselectivity under mild reaction conditions. For the synthesis of chiral 3-amino-4-arylbutanoic acids, transaminases are particularly promising enzymes. [12] Causality in Enantioselectivity:

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone. The active site of the enzyme is chiral and precisely orients the substrates to ensure the formation of a single enantiomer of the amine product.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination [12]

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the prochiral ketone (e.g., 4-phenyl-2-butanone), the amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme Addition: Add the purified transaminase enzyme to the reaction mixture.

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, quench by adding a strong acid. Extract the product with an organic solvent, and purify by chromatography or crystallization.

IV. Conclusion and Future Perspectives

The synthesis of chiral 3-amino-4-arylbutanoic acids has been significantly advanced through the development of a diverse array of asymmetric methodologies. Catalytic approaches, particularly asymmetric Mannich reactions and hydrogenations, offer high efficiency and enantioselectivity. Chiral auxiliary-mediated methods provide a reliable and robust strategy, while biocatalysis presents a green and highly selective alternative.

The choice of synthetic route will depend on factors such as the desired scale of production, the availability of starting materials and catalysts, and the specific stereochemical requirements of the target molecule. Future research in this field will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope of biocatalytic methods, and the application of these synthetic strategies to the preparation of increasingly complex and medicinally relevant molecules.

References

-

Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. J Am Chem Soc.2025 , 147(25), 22121-22131. [Link]

-

Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. Chemistry. 2005 , 11(23), 7024-9. [Link]

-

Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. J Am Chem Soc.2022 , 144(43), 20078-20089. [Link]

-

Synthesizing Chiral Drug Intermediates by Biocatalysis. Appl Biochem Biotechnol.2020 , 191(4), 1275-1305. [Link]

-

Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Org. Biomol. Chem.2017 , 15(3), 543-547. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. 2010 , 15(12), 8996-9015. [Link]

-

Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angew Chem Int Ed Engl.2018 , 57(42), 13821-13824. [Link]

-

Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Catalysts. 2021 , 11(6), 723. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

The Significance of Chiral Amino Acids in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein J Org Chem.2012 , 8, 1279-83. [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules. 2021 , 26(11), 3326. [Link]

Sources

- 1. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. biosynth.com [biosynth.com]

- 10. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride discovery and history

An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: From Synthesis to Application

This guide provides a comprehensive technical overview of this compound, a chiral γ-aminobutyric acid (GABA) analogue. While it does not possess the extensive clinical history of its close relatives, phenibut and baclofen, this compound has emerged as a significant building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the stereocenter and the functional handle provided by the bromine atom, offer considerable versatility for synthetic chemists. This document will delve into its historical context within the family of GABA analogues, its stereoselective synthesis, and its applications as a valuable intermediate in pharmaceutical research.

Introduction and Historical Context

The story of this compound is best understood within the broader history of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively.[2] This limitation spurred the development of lipophilic analogues that could penetrate the central nervous system and exert GABA-mimetic effects.

A seminal achievement in this area was the synthesis of phenibut (β-phenyl-γ-aminobutyric acid) in the Soviet Union in the 1960s by a team led by Professor Vsevolod Perekalin.[2][3][4] Phenibut was designed to be a tranquilizer for cosmonauts, offering anxiolytic and nootropic effects without the significant sedation of other drugs.[2][3] The addition of a phenyl ring to the GABA backbone was the key innovation that facilitated its passage across the blood-brain barrier.[2]

Following a similar principle, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) was first synthesized in 1962 by the Swiss chemist Heinrich Keberle.[5] Initially investigated for epilepsy, it was found to be a potent muscle relaxant and was approved for the treatment of spasticity.[5] Both phenibut and baclofen exert their primary effects by acting as agonists at the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the brain.[5][6][7]

This compound belongs to this same family of GABA analogues. While a specific "discovery" narrative for this particular bromo-analogue is not prominent in the literature, its emergence is a logical progression in the field of medicinal chemistry. The substitution of a bromine atom for the chlorine atom in baclofen, or its addition to the phenibut structure, provides a key functional handle for further synthetic elaboration, a feature highly valued in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid and its hydrochloride salt is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₃BrClNO₂ |

| Molecular Weight | 294.57 g/mol |

| CAS Number | 270062-84-5 |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥97% |

| Stereochemistry | (S)-enantiomer |

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A robust method involves the asymmetric synthesis of a key chiral intermediate, followed by the introduction of the amino group. One of the most efficient methods for establishing the chiral center is through transition metal-catalyzed asymmetric hydrogenation.

The following diagram outlines a plausible and efficient synthetic workflow.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established and reliable methodologies for similar transformations, including a large-scale synthesis of a key precursor published in Organic Syntheses.

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This step employs a rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. This method is highly efficient for creating the desired stereocenter.

-

To a nitrogen-flushed reactor, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

-

Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add degassed water, followed by triethylamine (1.0 equiv).

-

Heat the reaction mixture to 30°C.

-

Slowly add ethyl (E)-but-2-enoate (1.0 equiv) over 1-2 hours, maintaining the temperature at 30°C.

-

Stir the reaction at this temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.

Step 2: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This is a standard saponification of the ester to the corresponding carboxylic acid.

-

Dissolve the (S)-ethyl 3-(4-bromophenyl)butanoate (1.0 equiv) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid, resulting in the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford (S)-3-(4-bromophenyl)butanoic acid as a white solid.

Step 3: Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid

This transformation can be achieved via a Curtius rearrangement, which converts the carboxylic acid to an amine with retention of stereochemistry.

-

Suspend (S)-3-(4-bromophenyl)butanoic acid (1.0 equiv) in an inert solvent such as toluene.

-

Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

-

Carefully add a solution of sodium azide (2.0 equiv) in water, keeping the temperature below 10°C. Stir vigorously for 1-2 hours.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and then heat the solution to reflux to induce the Curtius rearrangement to the isocyanate.

-

After the rearrangement is complete (monitor by IR for the disappearance of the acyl azide peak and appearance of the isocyanate peak), add aqueous hydrochloric acid and heat to reflux to hydrolyze the isocyanate to the primary amine.

-

Neutralize the reaction mixture to precipitate the free amino acid. Purify by recrystallization.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified (S)-3-Amino-4-(4-bromophenyl)butanoic acid in a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but rather as a specialized building block. Its utility stems from the combination of its chiral amino acid backbone and the reactive bromophenyl group.

Caption: Key application areas for the title compound.

Unnatural Amino Acid in Peptide Synthesis

The primary application of this compound is in peptide synthesis, where it is used as an unnatural amino acid.[8] Typically, the amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group to make it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[8][9]

The incorporation of this amino acid into a peptide sequence offers several advantages:

-

Structural Diversity : It introduces a non-natural side chain, which can alter the peptide's conformation, stability, and biological activity.[10]

-

Post-Synthetic Modification : The bromine atom on the phenyl ring is a versatile functional handle.[8] It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of a wide range of other chemical moieties after the peptide has been synthesized.[6] This enables the creation of:

Intermediate in Small Molecule Synthesis

Beyond peptides, the compound serves as a chiral scaffold for the synthesis of more complex small molecules. The bromophenyl group can be used to build molecular complexity through the aforementioned cross-coupling reactions.[7] For instance, 3-amino-4-phenylbutanoic acid derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, making this class of compounds relevant for the development of treatments for type 2 diabetes.[4] The bromo-analogue provides a direct route to explore structure-activity relationships in this and other target classes.

Conclusion

This compound represents a modern evolution in the field of GABA analogues. While its direct pharmacological history is not as storied as that of phenibut or baclofen, its value lies in its role as a sophisticated tool for chemical innovation. The ability to stereoselectively synthesize this compound and leverage its dual functionality—a chiral amino acid backbone and a reactive aromatic handle—makes it a highly valuable asset for researchers in peptide science, medicinal chemistry, and drug discovery. As the demand for more complex and tailored therapeutic molecules grows, the importance of such versatile building blocks will continue to increase.

References

-

Baclofen - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

OC Revive. (n.d.). Phenibut: History, Side Effects, Risks, and Alternatives. Retrieved January 7, 2026, from [Link]

- Bowery, N. G. (2010). Historical Perspective and Emergence of the GABAB Receptor.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved January 7, 2026, from [Link]

-

California Prime Recovery. (2025). What is Phenibut: History, Mechanisms, Side Effects, Risks. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved January 7, 2026, from [Link]

- Tyagi, E., Agrawal, R., Nath, C., & Shukla, R. (2021). A Brief History and the Significance of the GABA B Receptor. Current Topics in Behavioral Neurosciences, 48, 1-16.

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis. Retrieved January 7, 2026, from [Link]

- Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1), 1-3.

- Ramesh, P., & W. Nitin. (2018). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Synthesis, 50(02), 211-226.

- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.

- Kumar, P. H., Kumar, S. G. P., & Kottam, N. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Modern Drug Discovery. Retrieved January 7, 2026, from [Link]

- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

-

Wikipedia. (n.d.). GABAB receptor. Retrieved January 7, 2026, from [Link]

- Froestl, W. (2011). An Historical Perspective on Gabaergic Drugs. Future Medicinal Chemistry, 3(2), 163-175.

-

PubChem. (n.d.). (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. Retrieved January 7, 2026, from [Link]

- Vlachou, S. (2021). A Brief History and the Significance of the GABAB Receptor. Current Topics in Behavioral Neurosciences, 48, 1-16.

- Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved January 7, 2026, from [Link]

-